Cas no 49579-79-5 (5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine)

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole core substituted with an isopropylphenyl group and an amine functionality. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxadiazole moiety contributes to its stability and potential bioactivity, while the isopropylphenyl group enhances lipophilicity, influencing solubility and binding interactions. Its amine group offers reactivity for further derivatization, enabling the development of targeted compounds. This compound is particularly useful in medicinal chemistry for designing inhibitors or ligands due to its balanced physicochemical profile and structural versatility.
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine structure
49579-79-5 structure
Product Name:5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine
CAS No:49579-79-5
MF:C11H13N3O
MW:203.240422010422
CID:1087394
PubChem ID:17608724
Update Time:2025-05-19

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine
    • 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2-amine(SALTDATA: FREE)
    • 5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine
    • 2-amino-5-(4-isopropylphenyl)-1,3,4-oxadiazole
    • 2-Amino-5-(4-isopropyl-phenyl)-1,3,4-oxdiazol
    • 5-(4-isopropyl-phenyl)-[1,3,4]oxadiazol-2-ylamine
    • AG-F-65942
    • AGN-PC-01KXX9
    • Ambcb4027985
    • CTK4J1403
    • SCHEMBL10308910
    • 49579-79-5
    • AKOS000166206
    • MFCD09814985
    • BS-36633
    • DTXSID10589836
    • DB-206349
    • 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine
    • MDL: MFCD09814985
    • Inchi: 1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
    • InChI Key: JRWCCUFACVZBSS-UHFFFAOYSA-N
    • SMILES: O1C(N)=NN=C1C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 203.10600
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.152
  • Boiling Point: 344.1°C at 760 mmHg
  • Flash Point: 161.9°C
  • Refractive Index: 1.568
  • PSA: 64.94000
  • LogP: 3.02340

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>

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Additional information on 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine

Recent Advances in the Study of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 49579-79-5): A Comprehensive Research Brief

The compound 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 49579-79-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring an oxadiazole core, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer applications. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic uses, making it a focal point for drug discovery efforts.

One of the key areas of investigation has been the synthesis and structural optimization of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity, ensuring reliable data for subsequent biological evaluations.

In terms of biological activity, recent in vitro studies have highlighted the compound's efficacy against a range of bacterial and fungal pathogens. The oxadiazole moiety is known to interact with microbial enzymes, disrupting essential metabolic pathways. Additionally, preliminary findings suggest that 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine exhibits selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. This selectivity is attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis.

Further research has delved into the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding its potential as a drug candidate. Early results indicate favorable bioavailability and stability, though further optimization may be required to enhance its therapeutic index.

The therapeutic potential of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine extends beyond antimicrobial and anticancer applications. Recent exploratory studies have investigated its role in neurodegenerative diseases and inflammatory conditions. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses has opened new avenues for research in these areas.

In conclusion, 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine represents a versatile and promising scaffold in medicinal chemistry. Ongoing research aims to elucidate its full therapeutic potential and address any limitations, such as solubility and toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic agent.

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